molecular formula C13H11N3O B3036414 2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile CAS No. 341966-97-0

2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile

Cat. No.: B3036414
CAS No.: 341966-97-0
M. Wt: 225.25 g/mol
InChI Key: JECYADAYIQVRQB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile, also known as 2-AMPDN, is an organic compound with a variety of applications in scientific research. It is a dinitrile derivative of aniline, a common aromatic amine. 2-AMPDN has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other organic molecules. Additionally, it has been used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. The purpose of

Scientific Research Applications

Lignin Acidolysis

A study by Yokoyama (2015) explored the acidolysis mechanism of lignin model compounds, highlighting the significance of the γ-hydroxymethyl group presence and the hydride transfer mechanism's role in the acidolysis of compound XX. This research demonstrated the formation of an enol ether compound during the acidolysis process under specific conditions, shedding light on the complex reactions occurring in lignin degradation and the potential of utilizing such mechanisms in refining bio-based materials like lignin (Yokoyama, 2015).

Anaesthetic Applications

Langley and Heel (1988) discussed Propofol, an intravenous anaesthetic chemically unrelated to 2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile but shared similarities in its rapid induction and maintenance of anaesthesia. This study highlighted the effectiveness of Propofol in general surgery, outpatient surgery, and total intravenous anaesthesia, providing insights into the broader applications of anaesthetics in medical procedures (Langley & Heel, 1988).

Downstream Processing of Biologically Produced Diols

Xiu and Zeng (2008) focused on the recovery and purification of biologically produced diols, including 1,3-propanediol, from fermentation broth. The study addressed the challenges in downstream processing, such as yield, purity, and energy consumption, and suggested future perspectives for improving these processes. This is pertinent to the production and purification of various bio-based chemicals, including those structurally related to this compound (Xiu & Zeng, 2008).

Properties

IUPAC Name

2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-13(11(9-14)10-15)7-8-16-12-5-3-2-4-6-12/h2-8,16H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECYADAYIQVRQB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C=CNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=C(C#N)C#N)/C=C/NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile
Reactant of Route 2
2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile
Reactant of Route 3
2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile
Reactant of Route 4
2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile
Reactant of Route 5
2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile
Reactant of Route 6
2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.